Convolamine
CAS No.: 500-56-1
VCID: VC0000090
Molecular Formula: C17H23NO4
Molecular Weight: 305 g/mol
* For research use only. Not for human or veterinary use.
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Description | Convolamine is a tropane alkaloid extracted from the plant Convolvulus plauricalis . This compound is recognized for its distinct structure and pharmacological properties, particularly as a positive modulator of the sigma-1 receptor . Research indicates that convolamine exhibits significant biological activity and has potential therapeutic applications, especially in treating neurodegenerative diseases. Studies have demonstrated its ability to restore motor functions in animal models without affecting normal physiological responses in control groups. It has also been linked to cognitive enhancement and neuroprotection in various animal models. Convolamine's applications are primarily rooted in its pharmacological properties, with investigations focusing on its interactions with the sigma-1 receptor. Unlike typical agonists or antagonists, convolamine acts as a positive modulator without directly binding to the receptor's active site. This allows it to enhance the effects of other sigma-1 receptor ligands while potentially reducing side effects associated with direct agonism. Convolamine's mechanism of action and observed effects suggest its relevance to the traditional use of Shankhpushpi in memory and cognitive protection . Structurally, convolamine shares similarities with other tropane alkaloids such as atropine, hyoscyamine, and scopolamine, but it stands out due to its specific modulation of the sigma-1 receptor and potential cognitive benefits, distinguishing it from other tropane alkaloids that primarily exhibit anticholinergic effects. Convolvine, a desmethyl metabolite of convolamine, shares similar neuroprotective properties, though convolamine's effects are blocked by sigma-1 receptor antagonists, highlighting its unique pharmacological action . |
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CAS No. | 500-56-1 |
Product Name | Convolamine |
Molecular Formula | C17H23NO4 |
Molecular Weight | 305 g/mol |
IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate |
Standard InChI | InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3 |
Standard InChIKey | AEFPCFUCFQBXDQ-UHFFFAOYSA-N |
SMILES | CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Synonyms | [(1R,5S)-8-methyl-8-azabicyclo[3,2,1]octan-3-yl]3,4-dimethoxybenzoate |
PubChem Compound | 420422 |
Last Modified | Sep 12 2023 |
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